molecular formula C15H23N3O3 B1456235 Ethyl 3-amino-4-[4-(2-hydroxyethyl)-1-piperazinyl]benzoate CAS No. 1220019-73-7

Ethyl 3-amino-4-[4-(2-hydroxyethyl)-1-piperazinyl]benzoate

Cat. No.: B1456235
CAS No.: 1220019-73-7
M. Wt: 293.36 g/mol
InChI Key: LSVDFVQSWIIZDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-amino-4-[4-(2-hydroxyethyl)-1-piperazinyl]benzoate is a chemical compound with the molecular formula C15H23N3O3. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound features a benzoate ester linked to a piperazine ring, which is further substituted with an amino group and a hydroxyethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-4-[4-(2-hydroxyethyl)-1-piperazinyl]benzoate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl 3-amino-4-benzoate and 1-(2-hydroxyethyl)piperazine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.

    Catalysts: Catalysts such as acids or bases may be used to enhance the reaction rate and yield.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:

    Batch or Continuous Processing: Depending on the scale, the reaction can be carried out in batch reactors or continuous flow systems.

    Purification: The crude product is purified using techniques like recrystallization, distillation, or chromatography to obtain the final compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-[4-(2-hydroxyethyl)-1-piperazinyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Substituted benzoate esters.

Scientific Research Applications

Ethyl 3-amino-4-[4-(2-hydroxyethyl)-1-piperazinyl]benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-4-[4-(2-hydroxyethyl)-1-piperazinyl]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.

    Receptor Interaction: The compound may bind to specific receptors on cell surfaces, modulating cellular responses.

    Pathway Modulation: It can influence signaling pathways, leading to changes in gene expression and cellular behavior.

Comparison with Similar Compounds

Ethyl 3-amino-4-[4-(2-hydroxyethyl)-1-piperazinyl]benzoate can be compared with similar compounds such as:

    Ethyl 3-amino-4-[ethyl(2-hydroxyethyl)amino]benzoate: This compound has a similar structure but with different substituents on the piperazine ring.

    Ethyl 4-aminobenzoate: This compound lacks the piperazine ring and hydroxyethyl group, making it less complex.

    Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate: This compound has a similar structure but with different substituents on the benzoate ester.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 3-amino-4-[4-(2-hydroxyethyl)piperazin-1-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3/c1-2-21-15(20)12-3-4-14(13(16)11-12)18-7-5-17(6-8-18)9-10-19/h3-4,11,19H,2,5-10,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSVDFVQSWIIZDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-amino-4-[4-(2-hydroxyethyl)-1-piperazinyl]benzoate
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Ethyl 3-amino-4-[4-(2-hydroxyethyl)-1-piperazinyl]benzoate

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